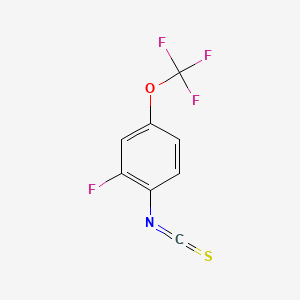
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with an isothiocyanate functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 2-Fluoro-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 2-Fluoro-4-(trifluoromethoxy)aniline in an inert solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol.
Cycloaddition: Dienes and other unsaturated compounds are used as reactants. The reactions are often performed under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea derivatives: Formed from the reaction with amines.
Thiocarbamate derivatives: Formed from the reaction with alcohols.
Heterocyclic compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The formation of these covalent bonds can alter the structure and function of the target biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenyl Isothiocyanate
- 4-(Trifluoromethyl)phenyl Isothiocyanate
- Phenyl Isothiocyanate
Uniqueness
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and stability. These properties make it particularly useful in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H3F4NOS |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
2-fluoro-1-isothiocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F4NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H |
Clave InChI |
CASPZTMVXLPDEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


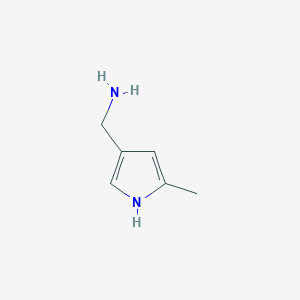

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
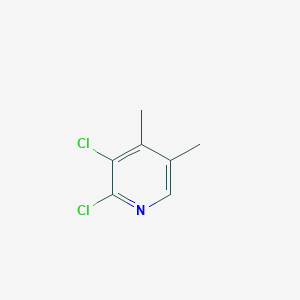
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
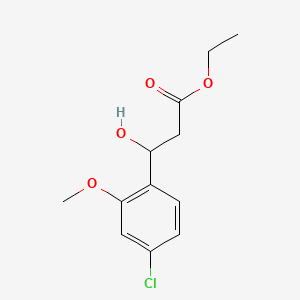

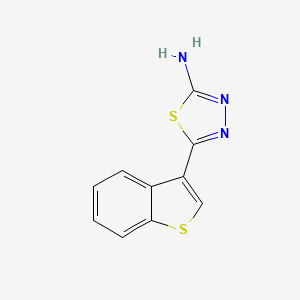
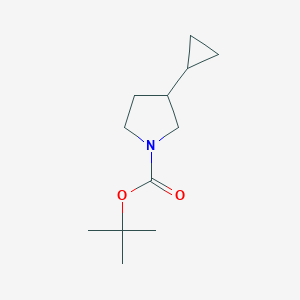

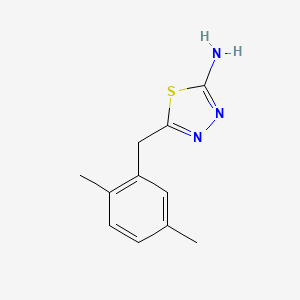
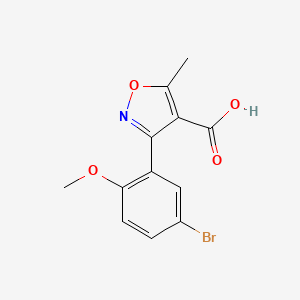

![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
